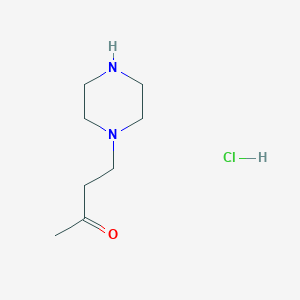
4-(Piperazin-1-yl)butan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Piperazin-1-yl)butan-2-one hydrochloride” is a chemical compound with the formula C8H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.69 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis
The boiling point of “this compound” is not specified . More detailed physical and chemical properties are not provided in the sources I found.Applications De Recherche Scientifique
Antidiabetic Potential
The molecular association between a derivative of 4-(Piperazin-1-yl)butan-2-one hydrochloride, known as RTC1, and 2-hydroxypropyl-β-cyclodextrin (HPBCD) was studied for its potential in treating diabetes. This association led to improved solubility of RTC1, an antidiabetic compound. The in vitro biological evaluation indicated that the RTC1/HPBCD complex retained the same activity as RTC1 alone, with no reduction due to HPBCD (Devine et al., 2020).
Pharmacological Evaluation
A series of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, compounds 3a–l, were synthesized and evaluated for their antidepressant and antianxiety activities. These compounds, related to this compound, showed significant pharmacological potential (Kumar et al., 2017).
Calcium Channel Blocker
A compound, 4-amino-1-{4-[(4-chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-butan-1-one (HYP-10), derived from this compound, was synthesized and found to be a novel T-type calcium channel blocker. It demonstrated potential as both a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. This highlights its potential in pain management research (Noh et al., 2011).
Antipsychotic Agents
Substituted benzamides based on the structure of this compound were prepared and evaluated as potential atypical antipsychotic agents. These compounds showed promising in vitro and in vivo activities indicative of potential antipsychotic activity. The study contributed to understanding the structure-activity relationships for developing antipsychotic drugs (Norman et al., 1996).
Antihypertensive Agents
New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were synthesized as potential dual antihypertensive agents. The study provided insights into the protonation of nitrogen atoms in the piperazine ring of these compounds, contributing to the field of antihypertensive drug research (Marvanová et al., 2016).
Leukemic Cell Differentiation
Piperazine derivatives of butyric acid, related to this compound, were studied for their effects on the differentiation and growth inhibition of human leukemic cells. These derivatives acted effectively on the differentiation and proliferation of leukemia cells, offering insights into cancer treatment (Gillet et al., 1997).
Propriétés
IUPAC Name |
4-piperazin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(11)2-5-10-6-3-9-4-7-10;/h9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGBGMBKIVPUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

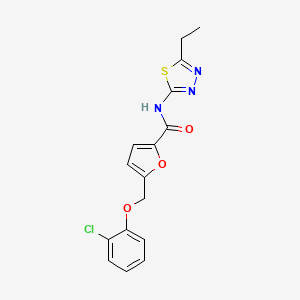
![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)
![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)
![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)
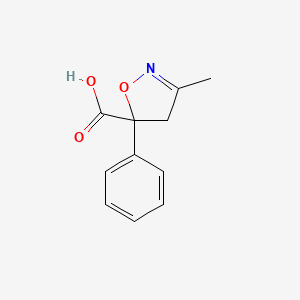
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)
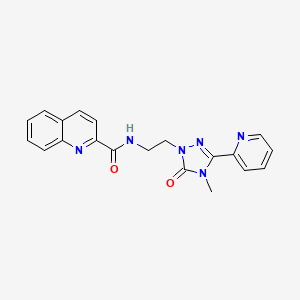
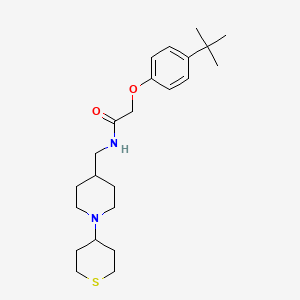
![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)